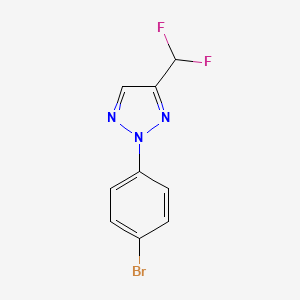![molecular formula C10H12FNO B2400800 [(3S)-6-氟-1,2,3,4-四氢异喹啉-3-基]甲醇 CAS No. 1389391-15-4](/img/structure/B2400800.png)
[(3S)-6-氟-1,2,3,4-四氢异喹啉-3-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxymethyl group at the 3rd position of the tetrahydroisoquinoline ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the substituents around the chiral center.
科学研究应用
[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis can be achieved using chiral catalysts or auxiliaries.
Hydroxymethylation: The introduction of the hydroxymethyl group at the 3rd position is carried out through hydroxymethylation reactions. This can be achieved using formaldehyde and a reducing agent under controlled conditions.
Industrial Production Methods
Industrial production of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure the desired stereochemistry.
化学反应分析
Types of Reactions
[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
作用机制
The mechanism of action of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: The enantiomer of the compound with opposite stereochemistry.
6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxymethyl group at the 3rd position.
1,2,3,4-Tetrahydroisoquinoline: Lacks both the fluorine atom and the hydroxymethyl group.
Uniqueness
[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is unique due to its specific stereochemistry and the presence of both the fluorine atom and the hydroxymethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBXJDYDGFFAPV-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=C(C=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2400718.png)


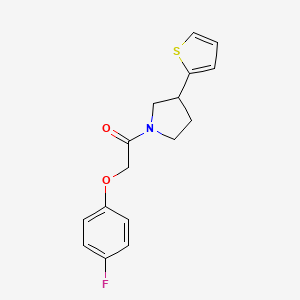
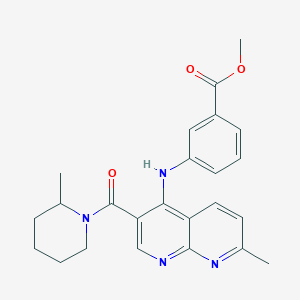
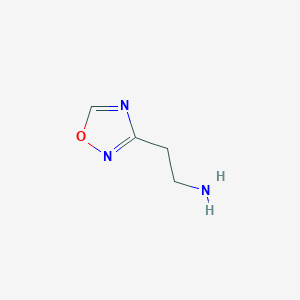
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2400728.png)

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/new.no-structure.jpg)
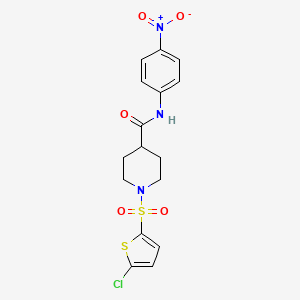
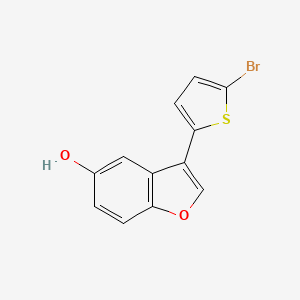
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2400737.png)

